4-AMINO-N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE
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Overview
Description
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound with a molecular formula of C18H14N6O This compound is known for its unique structure, which includes an anthrylmethylene group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of anthracene-9-carbaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Scientific Research Applications
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. The compound’s oxadiazole ring is also known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for different targets.
Comparison with Similar Compounds
Similar Compounds
4-amino-N’-(9-anthrylmethylene)benzohydrazide: Similar structure but lacks the oxadiazole ring.
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydr azonamide: Similar structure with slight variations in functional groups.
Uniqueness
4-amino-N’-(9-anthrylmethylene)-1,2,5-oxadiazole-3-carbohydrazide stands out due to its unique combination of an anthrylmethylene group and an oxadiazole ring. This structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C18H13N5O2 |
---|---|
Molecular Weight |
331.3g/mol |
IUPAC Name |
4-amino-N-[(E)-anthracen-9-ylmethylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C18H13N5O2/c19-17-16(22-25-23-17)18(24)21-20-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H2,19,23)(H,21,24)/b20-10+ |
InChI Key |
CVOFGXQAPUQZAM-KEBDBYFISA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=NON=C4N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=NON=C4N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=NON=C4N |
Origin of Product |
United States |
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